molecular formula C26H24Cl2N2O3 B2507061 (2E)-1-{4-[(2,4-dichlorophenyl)methoxy]phenyl}-3-{[2-(morpholin-4-yl)phenyl]amino}prop-2-en-1-one CAS No. 478039-19-9

(2E)-1-{4-[(2,4-dichlorophenyl)methoxy]phenyl}-3-{[2-(morpholin-4-yl)phenyl]amino}prop-2-en-1-one

Cat. No.: B2507061
CAS No.: 478039-19-9
M. Wt: 483.39
InChI Key: AZCAZCGFLMUJQA-VAWYXSNFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This product, (2E)-1-{4-[(2,4-dichlorophenyl)methoxy]phenyl}-3-{[2-(morpholin-4-yl)phenyl]amino}prop-2-en-1-one ( 478039-19-9), is a high-purity chemical compound supplied for research and development purposes. It features a molecular formula of C26H24Cl2N2O3 and a molecular weight of 483.389 g/mol . The compound's structure is characterized by a trans (E) configuration around the central double bond, a feature common in chalcones that is often critical for their biological activity . This molecule is a sophisticated hybrid combining a chalcone scaffold, known as a privileged structure in medicinal chemistry, with a morpholino-aniline component. Chalcones (trans-1,3-diphenyl-2-propen-1-ones) are key precursors to various natural products and are recognized for a broad spectrum of biological activities . The incorporation of the morpholine ring, a common pharmacophore, suggests potential for enhancing physicochemical properties and biological interactions. Consequently, this compound serves as a valuable advanced intermediate or building block for researchers in medicinal chemistry, particularly in the synthesis of novel heterocyclic compounds and the investigation of new pharmacologically active agents. Its structure aligns with modern drug discovery approaches that utilize molecular hybridization to create new chemical entities with improved efficacy . This product is intended for research use only in laboratory settings. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

(E)-1-[4-[(2,4-dichlorophenyl)methoxy]phenyl]-3-(2-morpholin-4-ylanilino)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24Cl2N2O3/c27-21-8-5-20(23(28)17-21)18-33-22-9-6-19(7-10-22)26(31)11-12-29-24-3-1-2-4-25(24)30-13-15-32-16-14-30/h1-12,17,29H,13-16,18H2/b12-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZCAZCGFLMUJQA-VAWYXSNFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=CC=C2NC=CC(=O)C3=CC=C(C=C3)OCC4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1C2=CC=CC=C2N/C=C/C(=O)C3=CC=C(C=C3)OCC4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-{4-[(2,4-dichlorophenyl)methoxy]phenyl}-3-{[2-(morpholin-4-yl)phenyl]amino}prop-2-en-1-one typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the dichlorophenylmethoxy intermediate: This involves the reaction of 2,4-dichlorophenol with a suitable methoxylating agent under basic conditions.

    Coupling with the phenylamino group: The intermediate is then reacted with a phenylamine derivative in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired product.

    Final condensation: The resulting compound undergoes a condensation reaction with morpholine under acidic or basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

(2E)-1-{4-[(2,4-dichlorophenyl)methoxy]phenyl}-3-{[2-(morpholin-4-yl)phenyl]amino}prop-2-en-1-one: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.

    Substitution: The presence of chlorine atoms makes the compound susceptible to nucleophilic substitution reactions, where chlorine can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Corresponding substituted derivatives.

Scientific Research Applications

(2E)-1-{4-[(2,4-dichlorophenyl)methoxy]phenyl}-3-{[2-(morpholin-4-yl)phenyl]amino}prop-2-en-1-one: has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific chemical properties.

Mechanism of Action

The mechanism of action of (2E)-1-{4-[(2,4-dichlorophenyl)methoxy]phenyl}-3-{[2-(morpholin-4-yl)phenyl]amino}prop-2-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. For example, it may inhibit a key enzyme involved in inflammation, thereby reducing inflammatory responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s structural analogs and their substituent effects are summarized below:

Compound Name Key Substituents Biological/Physicochemical Implications Source
(2E)-3-(3-Bromo-4-methoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one Bromo, methoxy, methyl Increased steric bulk; bromine enhances halogen bonding but reduces solubility compared to chlorine .
(2E)-3-(3-Chlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one Chloro, methoxy Chlorine improves lipophilicity; methoxy enhances solubility via H-bonding .
(2E)-3-[4-(Dimethylamino)phenyl]-1-(4-fluorophenyl)prop-2-en-1-one Dimethylamino, fluoro Dimethylamino improves solubility; fluorine’s electronegativity modulates electron distribution .
(2E)-1-(4-Ethoxyphenyl)-3-(3-fluorophenyl)prop-2-en-1-one Ethoxy, fluoro Ethoxy increases lipophilicity vs. methoxy; fluorine enhances metabolic stability .
Target Compound 2,4-Dichlorophenylmethoxy, morpholin-4-ylphenylamino Dichlorophenyl enhances binding to hydrophobic targets; morpholine improves solubility and H-bonding. N/A

Physicochemical Properties

  • Solubility : The morpholine group improves aqueous solubility compared to purely hydrophobic substituents (e.g., ’s ethoxy/fluoro combination) .
  • Crystallinity : Analogous chalcones (e.g., ) exhibit layered crystal packing via weak C–H···O bonds. The target compound’s dichlorophenyl group may disrupt such packing, reducing crystallinity and enhancing bioavailability .

Research Findings and Implications

  • Synthetic Feasibility: The compound can be synthesized via Claisen-Schmidt condensation, similar to methods in , using 4-[(2,4-dichlorophenyl)methoxy]acetophenone and 2-(morpholin-4-yl)benzaldehyde .
  • Virtual Screening : Structural similarity metrics (e.g., Tanimoto coefficients) highlight the morpholine and dichlorophenyl groups as critical for differentiating this compound from inactive analogs .
  • The dichlorophenyl group may enhance selectivity for parasitic enzymes (e.g., malaria or tuberculosis targets) .

Biological Activity

The compound (2E)-1-{4-[(2,4-dichlorophenyl)methoxy]phenyl}-3-{[2-(morpholin-4-yl)phenyl]amino}prop-2-en-1-one, often referred to as a derivative of chalcone, exhibits significant biological activities, particularly in the fields of cancer research and anti-inflammatory studies. This article synthesizes existing research findings on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C26H24Cl2N2O3
  • CAS Number : 478039-19-9
  • Molar Mass : 483.39 g/mol

The compound's structure features a chalcone backbone with a dichlorophenyl group and a morpholine moiety, which are believed to contribute to its biological activity.

Biological Activity Overview

Research indicates that this compound possesses various biological activities:

  • Anticancer Activity :
    • The compound has shown promising results in inhibiting the proliferation of different cancer cell lines. In vitro studies demonstrate that it effectively reduces cell viability in colorectal adenocarcinoma (COLO205) and non-small-cell lung cancer (H460) cell lines.
    • A notable study reported an IC50 value of 0.32 μM against COLO205 cells, indicating potent antiproliferative effects .
  • Mechanism of Action :
    • The anticancer effects are attributed to the compound's ability to interfere with microtubule dynamics by binding to the colchicine site on tubulin. This mechanism leads to cell cycle arrest and apoptosis in cancer cells .
    • Additionally, molecular docking studies suggest that structural modifications of similar compounds can enhance their pharmacokinetic profiles while minimizing side effects such as cardiotoxicity and mutagenicity .
  • Anti-inflammatory Properties :
    • Research has highlighted the anti-inflammatory potential of this compound through inhibition of pro-inflammatory cytokines and enzymes such as COX-2. These properties make it a candidate for further exploration in treating inflammatory diseases .

Data Tables

Biological Activity Cell Line Tested IC50 Value (μM) Mechanism
AntiproliferativeCOLO2050.32Microtubule disruption
AntiproliferativeH4600.89Microtubule disruption
Anti-inflammatoryVariousNot specifiedCOX-2 inhibition

Case Studies

  • Study on Anticancer Activity :
    • A systematic evaluation was conducted on various derivatives of the compound, revealing that modifications at specific positions can significantly enhance anticancer efficacy while reducing toxicity profiles. The study emphasized the importance of structure-activity relationships (SAR) in optimizing therapeutic outcomes .
  • In Silico Studies :
    • In silico modeling provided insights into the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles of the compound. Results indicated favorable drug-likeness characteristics alongside potential risks for drug-drug interactions .
  • Comparative Analysis with Other Compounds :
    • Comparative studies with other chalcone derivatives have shown that this specific compound outperforms many in terms of both potency and selectivity towards cancer cells while maintaining lower toxicity levels compared to traditional chemotherapeutics .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.